molecular formula C9H12Cl2N2 B15060664 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride

Cat. No.: B15060664
M. Wt: 219.11 g/mol
InChI Key: UBQLRYPPEYBIJS-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

2-chloro-5-pyrrolidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C9H11ClN2.ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;/h1-2,6,8,11H,3-5H2;1H

InChI Key

UBQLRYPPEYBIJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride typically involves the reaction of 2-chloro-5-bromopyridine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the pyridine moiety can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride
  • Molecular Formula : C₉H₁₂Cl₂N₂
  • Molar Mass : 219.11 g/mol
  • CAS Number : 2031260-83-8
  • Structural Features : A pyridine ring substituted with a chlorine atom at position 2 and a pyrrolidine ring (5-membered nitrogen-containing heterocycle) at position 3. The hydrochloride salt enhances solubility for synthetic or pharmacological applications.

Physicochemical Properties :

  • Polarity : Moderate, due to the pyridine nitrogen and pyrrolidine’s secondary amine.
  • Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.
  • Reactivity : The chlorine atom at position 2 is electron-withdrawing, activating the pyridine ring for nucleophilic substitution or cross-coupling reactions .

Comparison with Structurally Similar Compounds

2-Chloro-5-(piperidin-3-yl)pyridine Hydrochloride

  • Molecular Formula : C₁₀H₁₄Cl₂N₂ (assumed, based on piperidine substitution)
  • Key Differences :
    • Ring Size : Piperidine (6-membered) instead of pyrrolidine (5-membered).
    • Conformational Flexibility : Piperidine’s chair conformation may alter binding interactions in biological systems compared to pyrrolidine’s envelope conformation.
  • Applications : Used as a building block in medicinal chemistry, similar to the pyrrolidine analog .

2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine Hydrochloride

  • Molecular Formula : C₁₁H₁₄ClF₃N₂O
  • Molar Mass : 282.69 g/mol
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at position 5 instead of pyrrolidine.
    • Functional Group : Ether linkage (piperidin-3-yloxy) instead of direct pyrrolidine attachment.
  • Impact :
    • The -CF₃ group increases lipophilicity (logP) and metabolic stability.
    • The ether linkage may reduce basicity compared to the secondary amine in the pyrrolidine derivative .

2-Methoxy-5-(pyrrolidin-3-yl)pyridine Hydrochloride

  • Molecular Formula : C₁₀H₁₅ClN₂O
  • Molar Mass : 214.69 g/mol
  • Key Differences :
    • Substituent : Methoxy (-OCH₃) replaces chlorine at position 2.
  • Enhanced hydrogen-bonding capacity due to the oxygen atom .

2-Chloro-5-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃ClF₃N
  • Molar Mass : 215.99 g/mol
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) at position 5 instead of pyrrolidine.
  • Impact :
    • -CF₃ is strongly electron-withdrawing, making the pyridine ring more electrophilic.
    • Higher lipophilicity compared to the pyrrolidine derivative, favoring blood-brain barrier penetration in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Features
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl C₉H₁₂Cl₂N₂ 219.11 Cl, pyrrolidine Moderate polarity, hydrochloride salt
2-Chloro-5-(piperidin-3-yl)pyridine HCl C₁₀H₁₄Cl₂N₂ ~233.14 Cl, piperidine Larger ring size, conformational flexibility
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine HCl C₁₁H₁₄ClF₃N₂O 282.69 -CF₃, piperidinyloxy High lipophilicity, ether linkage
2-Methoxy-5-(pyrrolidin-3-yl)pyridine HCl C₁₀H₁₅ClN₂O 214.69 -OCH₃, pyrrolidine Reduced electrophilicity, H-bond donor
2-Chloro-5-(trifluoromethyl)pyridine C₆H₃ClF₃N 215.99 Cl, -CF₃ Strong electron-withdrawing effects

Key Research Findings

Antifungal Activity : Pyridine derivatives with nitrogen-containing heterocycles (e.g., pyrrolidine, piperidine) exhibit antifungal properties via inhibition of fungal mycelia growth. The chlorine atom enhances electrophilicity, aiding target binding .

Metabolic Stability : Trifluoromethyl-substituted pyridines show improved metabolic stability due to the -CF₃ group’s resistance to oxidation .

Conformational Effects : Piperidine-containing analogs may offer better steric complementarity in enzyme binding compared to pyrrolidine derivatives, as seen in kinase inhibitor studies .

Biological Activity

2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 5-position. Its molecular formula is C10_{10}H12_{12}ClN2_{2} and it has a molecular weight of approximately 219.11 g/mol. The unique structural features contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 μg/mL
Escherichia coli12.5 μg/mL
Mycobacterium tuberculosis0.25 μg/mL

These results suggest that the compound could serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its potential therapeutic applications. Notably, it has shown inhibitory activity against:

  • JAK2 : IC50_{50} of 23 nM
  • FLT3 : IC50_{50} of 22 nM

These findings indicate that the compound may have applications in treating diseases associated with these targets, such as certain cancers .

Study on Trypanosoma cruzi

In a study focusing on Trypanosoma cruzi, the causative agent of Chagas Disease, derivatives of pyridine compounds were screened for their efficacy. The compound demonstrated significant potency against T. cruzi, with further pharmacokinetic studies confirming its potential as an anti-trypanosome treatment .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The pyrrolidinyl group enhances binding affinity to enzymes or receptors, while the chlorine atom facilitates hydrogen bonding or electrostatic interactions, crucial for its therapeutic efficacy .

Comparative Analysis with Analog Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-(pyrrolidin-2-yl)pyridine hydrochlorideSimilar chlorinated pyridine structureModerate antimicrobial activity
2-Chloro-5-(pyrrolidin-4-yl)pyridine hydrochlorideVariation in the position of the pyrrolidinyl groupLower enzyme inhibition
2-Chloro-5-(piperidin-3-yl)pyridine hydrochlorideDifferent cyclic amine substituentReduced potency against T. cruzi

This comparative analysis highlights the unique positioning of the pyrrolidinyl group in enhancing both chemical reactivity and biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-5-(pyrrolidin-3-yl)pyridine hydrochloride, and how can reaction conditions be optimized to minimize by-products?

  • Methodology :

  • Chlorination : Use phthalyl chloride as a chlorinating agent in dichloromethane with triethylamine, adapting protocols for similar pyridine derivatives (e.g., 2-chloro-5-methylpyridine synthesis yields 84% target product with 16% isomer formation) .
  • Pyrrolidine Coupling : Introduce the pyrrolidine moiety via nucleophilic substitution under inert conditions. Monitor reaction progress with TLC or HPLC to optimize temperature (e.g., 50°C for clarity in aqueous HCl solutions) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the hydrochloride salt.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., pyridine ring protons at δ 7.5–8.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., calculated for C10_{10}H13_{13}Cl2_2N2_2: [M+H]+^+ = 239.04) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology :

  • Thermal Stability : Conduct accelerated stability studies at 40°C/75% RH for 6 months, monitoring degradation via HPLC. Store at –20°C in airtight, light-resistant containers .
  • pH Sensitivity : Test solubility and stability in aqueous buffers (pH 2–9) to identify optimal formulation conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Perform in vitro assays (e.g., kinase inhibition or receptor binding) across multiple concentrations (1 nM–100 µM) to establish EC50_{50}/IC50_{50} values .
  • Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to pyrrolidine-sensitive targets (e.g., GPCRs or ion channels). Validate with MD simulations (GROMACS) over 100 ns .
  • QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using descriptors like logP and polar surface area .

Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Resolution : Employ chiral HPLC (Chiralpak IA column) or enzymatic resolution (lipases) for enantiomers. Monitor optical rotation ([α]D_{D}<sup>20</sup>) .
  • Process Optimization : Use flow chemistry to control exothermic reactions and reduce racemization risks .

Q. How can researchers characterize decomposition products under oxidative/reductive conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to H2_2O2_2 (oxidation) or NaBH4_4 (reduction) at 50°C for 24h. Analyze products via LC-MS/MS .
  • Pathway Elucidation : Identify intermediates (e.g., pyridine N-oxides or reduced pyrrolidines) using isotopic labeling (13^{13}C/15^{15}N) .

Key Recommendations for Researchers

  • Collaboration : Partner with computational chemists for target validation and toxicologists for in vivo profiling (e.g., respiratory toxicity screening per ).
  • Data Reproducibility : Adopt open-access platforms for sharing synthetic protocols and spectral data.
  • Safety : Follow waste disposal guidelines for halogenated compounds (e.g., incineration with scrubbing) .

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